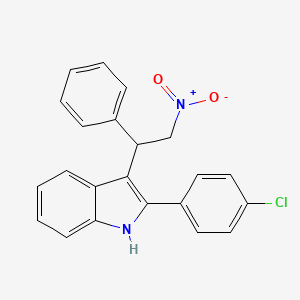
2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole, also known as SDB-006, is a synthetic cannabinoid that has gained popularity as a research chemical. It is a member of the indole family of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. SDB-006 has been used in scientific research to study the mechanism of action of synthetic cannabinoids and their effects on the body.
Scientific Research Applications
Phospholipase A2α Inhibitors : A study by Tomoo et al. (2014) focused on the design, synthesis, and evaluation of indole-based inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in various inflammatory and allergic conditions. The study identified compounds with significant inhibitory activity against cPLA2α.
Synthesis of Tryptamine Precursors : Research by Chen et al. (2013) explored the Michael addition of aliphatic aldehydes to indolylnitroalkenes using organocatalysts. This methodology is significant for synthesizing optically pure tryptamine precursors, which are valuable in pharmaceutical and biological research.
Fluorescence Probes : Singh and Asefa (2009) investigated the interaction of various 3-styrylindoles with bovine serum albumin (BSA) using fluorescence spectroscopy, as detailed in their study here. These compounds show potential as fluorescence probes for studying protein, polymer, and micelle microenvironments.
Synthesis of Nitroindoles : Pelkey et al. (1999) focused on the nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole to synthesize various 3-substituted-2-nitroindoles Pelkey et al., 1999. This method is valuable for creating compounds with potential biological activity.
Novel Diorganosilicon(IV) Complexes : Singh and Nagpal (2005) synthesized novel fungicides and bactericides based on indole-2,3-dione derivatives, revealing their antimicrobial activity and reduced toxicity compared to standard fungicides Singh & Nagpal, 2005.
Macroheterocycles Containing Phosphorus and Nitrogen : Babu et al. (2007) synthesized indole derivatives containing phosphorus and nitrogen, exploring their potential applications Babu et al., 2007.
properties
IUPAC Name |
2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-17-12-10-16(11-13-17)22-21(18-8-4-5-9-20(18)24-22)19(14-25(26)27)15-6-2-1-3-7-15/h1-13,19,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZSNIYKSNOYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

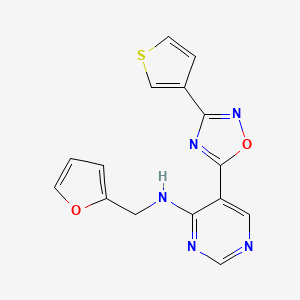
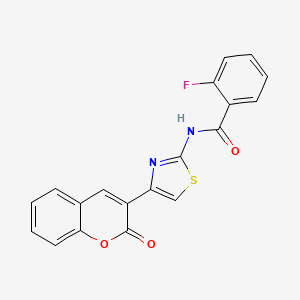
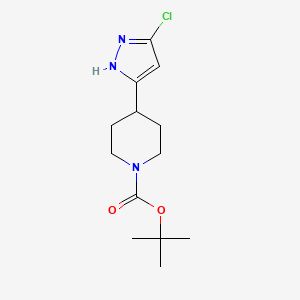

![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)
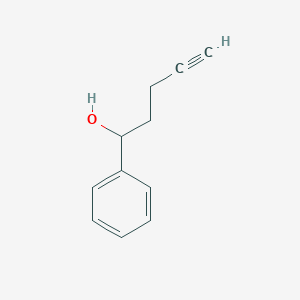
![ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2626553.png)
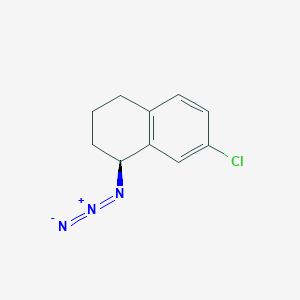
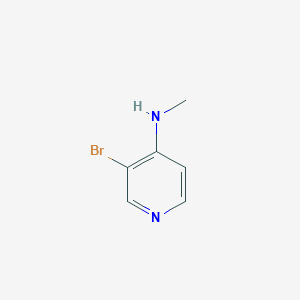
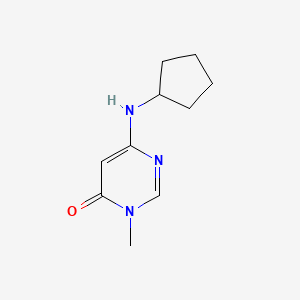
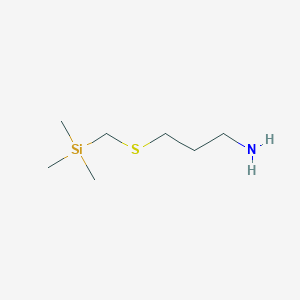
![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)
![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2626566.png)
